REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-])=O.[CH:11]([Mg]Br)=[CH2:12].[Cl-].[NH4+].[CH2:17]1[CH2:21]O[CH2:19][CH2:18]1>>[CH:17]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[NH:1][CH:12]=[CH:11]2)([C:21]1[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1)[C:18]1[CH:19]=[CH:18][CH:17]=[CH:21][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for a further three quarters of an hour at -40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted into diethyl ether
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 12.5% ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC=1C=CC=C2C=CNC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |